molecular formula C7H3BrCl3FO B1444142 1-Bromo-3-fluoro-2-(trichloromethoxy)benzene CAS No. 1417566-59-6

1-Bromo-3-fluoro-2-(trichloromethoxy)benzene

Cat. No. B1444142
CAS RN: 1417566-59-6
M. Wt: 308.4 g/mol
InChI Key: GYGFCUIOBYUJRO-UHFFFAOYSA-N
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Description

“1-Bromo-3-fluoro-2-(trichloromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrCl3FO. It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-fluoro-2-(trichloromethoxy)benzene” consists of a benzene ring substituted with bromo, fluoro, and trichloromethoxy groups . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“1-Bromo-3-fluoro-2-(trichloromethoxy)benzene” is a liquid at room temperature. It has a molecular weight of 255.03 . More specific physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.

Scientific Research Applications

Halogenation Reactions

1-Bromo-3-fluoro-2-(trichloromethoxy)benzene plays a role in regio- and stereospecific halogenation reactions. Studies like Boguslavskaya et al. (1978) have explored the halogenation of various alkenes in liquid hydrogen fluoride, showcasing the compound's utility in producing halogenated organic compounds (Boguslavskaya et al., 1978).

Spectroscopy Studies

The compound has been a subject in the study of vibrational and electronic absorption spectra of trisubstituted benzenes. Research by Aralakkanavar et al. (1991) provides insights into the spectroscopic properties of various trisubstituted benzenes, including derivatives of 1-Bromo-3-fluoro-2-(trichloromethoxy)benzene (Aralakkanavar et al., 1991).

Organometallic Synthesis

The compound serves as a versatile starting material in organometallic synthesis. Porwisiak and Schlosser (1996) have demonstrated its use in preparing various organometallic intermediates, which are crucial in synthetic chemistry (Porwisiak & Schlosser, 1996).

Synthesis of Fluorine-Containing Compounds

It is used in the synthesis of fluorine-containing phenylacetylenes, as shown by Kodaira and Okuhara (1988). Their work highlights the synthesis of various phenylacetylenes from bromobenzenes and benzenes, demonstrating the compound's role in creating fluorine-containing organic compounds (Kodaira & Okuhara, 1988).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment and ensuring good ventilation .

properties

IUPAC Name

1-bromo-3-fluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3FO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGFCUIOBYUJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243237
Record name Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2-(trichloromethoxy)benzene

CAS RN

1417566-59-6
Record name Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417566-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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